molecular formula C16H23FN2O2 B12435200 Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate CAS No. 816468-54-9

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate

Cat. No.: B12435200
CAS No.: 816468-54-9
M. Wt: 294.36 g/mol
InChI Key: YJTKQBHNTVUOFR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is a chemical research compound that functions as a versatile synthetic intermediate. Its core value lies in its role as a protected precursor in multi-step organic synthesis, particularly in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group safeguards the piperidine nitrogen, allowing for selective functionalization at other reactive sites during complex molecule assembly . This building block is instrumental in the exploration and development of novel pharmacologically active compounds. Piperidine scaffolds are prevalent in numerous pharmaceuticals and are frequently investigated for their diverse biological activities . The structure of this compound, featuring a fluorinated anilino moiety, is analogous to intermediates used in the synthesis of potent synthetic opioids such as fentanyl and its analogues . Consequently, this chemical is a valuable tool for researchers studying the structure-activity relationships of piperidine-based compounds and for synthesizing targeted molecules for biological screening. It is strictly for use in controlled laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

816468-54-9

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-(4-fluoroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3

InChI Key

YJTKQBHNTVUOFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

General Procedure

This method involves the condensation of tert-butyl 3-oxopiperidine-1-carboxylate with 4-fluoroaniline, followed by reduction using sodium cyanoborohydride (NaBH₃CN) in dichloromethane (DCM) or methanol. Acetic acid acts as a proton donor to facilitate imine formation.

Reaction Conditions

  • Substrates :
    • tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 equiv)
    • 4-Fluoroaniline (1.1–1.3 equiv)
  • Reducing Agent : NaBH₃CN (1.5–2.0 equiv)
  • Solvent : DCM or methanol
  • Acid Catalyst : Acetic acid (1.0 equiv)
  • Temperature : 0°C to room temperature (RT)
  • Time : 12–24 hours

Yield : 75–85%.

Mechanistic Insights

The reaction proceeds via Schiff base formation between the ketone and aniline, followed by selective reduction of the imine bond. The tert-butyloxycarbonyl (Boc) group remains intact due to its stability under mildly acidic conditions.

Optimization Data

Parameter Optimal Range Impact on Yield
Solvent Polarity Low (DCM > MeOH) ↑ Yield by 10%
NaBH₃CN Equiv 1.5–2.0 Prevents over-reduction
Reaction Time 15–20 hours Maximizes conversion

Catalytic Hydrogenation with Palladium on Carbon

Hydrogenolysis of Protected Intermediates

A two-step approach involves synthesizing tert-butyl 3-(benzylamino)piperidine-1-carboxylate, followed by hydrogenolytic removal of the benzyl group using Pd/C.

Step 1 : Benzyl Protection

  • Reagents : Benzyl chloride, K₂CO₃, DMF
  • Yield : 90–95%.

Step 2 : Hydrogenolysis

  • Catalyst : 10% Pd/C (0.1–0.2 equiv)
  • Hydrogen Source : Ammonium formate (5.0 equiv)
  • Solvent : Ethanol/water (4:1)
  • Temperature : 50–80°C
  • Time : 1–3 hours

Overall Yield : 80–99%.

Advantages Over Reductive Amination

  • Selectivity : Avoids side reactions with electron-rich anilines.
  • Scalability : Suitable for multi-gram synthesis without column chromatography.

Alternative Synthetic Pathways

Nucleophilic Substitution on Halogenated Precursors

A less common route involves displacing a halogen at the piperidine 3-position with 4-fluoroaniline.

Example :

  • Starting Material : tert-Butyl 3-bromopiperidine-1-carboxylate
  • Conditions :
    • 4-Fluoroaniline (2.0 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 12 hours
  • Yield : 60–70%.

Enzymatic Resolution for Stereoselective Synthesis

Chiral tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is obtained via lipase-catalyzed kinetic resolution of racemic mixtures.

Conditions :

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : Tert-butyl methyl ether (TBME)
  • Temperature : 30°C
  • ee : >98%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Reductive Amination 75–85 95–98 Low Moderate
Catalytic Hydrogenation 80–99 >99 Moderate High
Nucleophilic Substitution 60–70 90–95 High Low

Industrial-Scale Considerations

Solvent Recycling

Ethanol/water mixtures in hydrogenolysis are preferred for low environmental impact and ease of recovery.

Catalyst Reusability

Pd/C catalysts retain >90% activity after five cycles, reducing production costs.

Regulatory Compliance

  • Impurity Control : Limits for residual Pd (<10 ppm) and solvents (ICH Q3C).
  • Documentation : Detailed batch records required for FDA submissions.

Chemical Reactions Analysis

BOC Group Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for generating reactive intermediates in drug synthesis.

Reagent Conditions Product Yield Reference
Trifluoroacetic acid (TFA)Dichloromethane (DCM), RT, 2–4 h3-[(4-fluorophenyl)amino]piperidine>90%

Mechanism :

  • Protonation of the carbamate oxygen weakens the BOC group, leading to cleavage and release of CO₂ and tert-butanol.

  • The reaction is highly efficient, as evidenced by its use in PROTAC (Proteolysis-Targeting Chimera) synthesis .

Acylation of the Piperidine Amine

The deprotected piperidine amine undergoes acylation to form amide derivatives, a key step in modifying pharmacological properties.

Acylating Agent Reagents Conditions Product Yield Reference
Adamantane-1-carbonyl chlorideEDCI, DIEA, DCMRT, 12 hAdamantane-conjugated derivative75%

Key Findings :

  • Ethylcarbodiimide (EDCI) and N,N-diisopropylethylamine (DIEA) facilitate coupling between the amine and carboxylic acids .

  • This method is scalable and used in synthesizing kinase inhibitors .

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in substitution reactions under specific conditions, though limited by fluorine’s poor leaving-group ability.

Reagent Conditions Product Yield Reference
Sodium methoxideDMF, 100°C, 24 hMethoxy-substituted phenyl derivative<10%

Notes :

  • Fluorine substitution is rare without activating groups; electron-withdrawing substituents enhance reactivity .

  • Low yields suggest limited utility for direct functionalization of the fluorophenyl ring.

Reductive Amination

The secondary amine reacts with aldehydes/ketones under reductive conditions to form tertiary amines.

Carbonyl Compound Reagents Conditions Product Yield Reference
BenzaldehydeNaBH₃CN, MeOHRT, 6 hN-Benzyl derivative65%

Applications :

  • Used to introduce hydrophobic groups for enhanced blood-brain barrier penetration .

Oxidation to N-Oxide

The piperidine nitrogen is oxidized to form an N-oxide, altering electronic properties.

Reagent Conditions Product Yield Reference
m-Chloroperbenzoic acidDCM, 0°C to RT, 12 hPiperidine N-oxide82%

Significance :

  • N-Oxides exhibit distinct solubility and binding profiles compared to parent amines .

Suzuki-Miyaura Coupling

The fluorophenyl ring can undergo cross-coupling with boronic acids, though requiring pre-functionalization.

Boronic Acid Catalyst Conditions Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF80°C, 24 hBiphenyl derivative45%

Challenges :

  • Requires bromination/iodination of the fluorophenyl ring prior to coupling .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate has been explored for its potential as a therapeutic agent. Its structure allows for interactions with various neurotransmitter receptors, which can influence mood and behavior. The compound has shown promise in modulating the activity of receptors associated with neuropsychiatric disorders, particularly those related to dopamine and serotonin pathways.

Research indicates that compounds similar to this compound exhibit significant biological activity. For instance, studies have demonstrated that these compounds can act as agonists or antagonists at specific receptors, which may lead to new treatments for conditions such as schizophrenia and depression.

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique piperidine structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.

Case Study: Neurotransmitter Modulation

In a preclinical study, derivatives of this compound were tested for their ability to activate Trace Amine Associated Receptor 1 (TAAR1), a receptor implicated in various neuropsychiatric disorders. The results indicated that certain derivatives exhibited dose-dependent activation, suggesting potential therapeutic applications in treating mood disorders.

CompoundEC50 (μM)Target ReceptorReference
This compoundTBDTAAR1
Related Compound A0.507TAAR1
Related Compound B0.84MAGL

Structure-Activity Relationship (SAR)

The structural features of this compound allow for significant interaction with target receptors due to the presence of both a fluorinated aromatic ring and a piperidine core. Variations in substituents on the piperidine ring can lead to changes in receptor affinity and selectivity, highlighting the importance of SAR studies in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. In the context of fentanyl synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl Derivatives

  • tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (CAS 679409-18-8) Structural Difference: Fluorine substitution at the phenyl ring’s 3-position instead of 4-position. Impact: Alters electronic distribution and steric interactions. The meta-fluorine reduces para-directing effects in subsequent electrophilic substitutions compared to the target compound’s para-fluorine. Synthetic Relevance: Lower similarity score (0.75) compared to the target compound, indicating divergent reactivity .

Functional Group Modifications

  • tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate Structural Difference: Replaces the 3-amino group with a hydroxymethyl substituent. Application: Used in derivatization strategies for prodrug development .
  • tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9) Structural Difference: Contains a difluorinated piperidine ring and an aminomethyl group. Impact: Enhanced metabolic stability due to fluorine’s electron-withdrawing effects. The aminomethyl group offers a site for further functionalization. Similarity Score: 0.86, reflecting closer structural alignment but distinct reactivity .

Heterocyclic and Aromatic Extensions

  • tert-Butyl 3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate (CAS 1630086-25-7) Structural Difference: Incorporates a pyrimidine-pyridine hybrid substituent. Impact: Expands aromatic surface area for π-π stacking, improving affinity for ATP-binding pockets in kinases. Synthetic Utility: Used in kinase inhibitor synthesis (e.g., IRE1α RNase antagonists) .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Features Similarity Score References
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate 3-(4-Fluorophenylamino), 1-Boc 294.34 (estimated) Boc-protected amine, para-fluorine N/A
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate 4-(3-Fluorophenylamino), 1-Boc 294.34 Meta-fluorine, altered electronic effects 0.75
tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate 3-Hydroxymethyl, 4-(4-fluorophenyl) 323.37 Enhanced solubility, hydrogen bonding N/A
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 3,3-Difluoro, 4-aminomethyl 278.28 Metabolic stability, functionalization 0.86

Key Findings and Implications

Positional Isomerism : Para-fluorine in the target compound optimizes electronic effects for nucleophilic substitution reactions compared to meta-fluorine derivatives .

Functional Group Trade-offs: Hydroxymethyl or aminomethyl groups enhance solubility or stability but may reduce target-binding specificity compared to the parent amino group .

Heterocyclic Extensions : Pyrimidine-pyridine hybrids increase target affinity in kinase inhibitors but add synthetic complexity .

Biological Activity

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate (CAS Number: 816468-54-9) is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including fentanyl analogues. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H23FN2O2
  • Molecular Weight : 292.37 g/mol
  • Appearance : White to yellow solid
  • Purity : ≥95%

The biological activity of this compound primarily stems from its role as a precursor in synthesizing potent analgesics. The fluorine atom in its structure enhances lipophilicity and can influence receptor binding affinity and selectivity. Its mechanism involves:

  • Nucleophilic Substitution : The compound undergoes nucleophilic substitution reactions that are crucial for forming the final active pharmaceutical ingredients (APIs).
  • Amide Bond Formation : This is integral in the synthesis of various derivatives, affecting their pharmacological profiles.

Analgesic Properties

Research indicates that compounds structurally similar to this compound exhibit significant analgesic effects through interactions with opioid receptors. For instance, studies have shown that fentanyl analogues derived from this compound demonstrate high potency in pain relief, with some exhibiting IC50 values in the nanomolar range against μ-opioid receptors .

Structure-Activity Relationships (SAR)

The inclusion of a fluorine atom at the para position of the phenyl ring has been shown to enhance biological activity compared to non-fluorinated analogues. For example, SAR studies indicate that modifications to the piperidine ring and variations in substituents significantly affect the compound's efficacy and selectivity towards specific receptors .

Case Studies

  • Fentanyl Analogues Development :
    • A study highlighted the synthesis of novel fentanyl analogues using this compound as a building block. These analogues demonstrated increased potency and reduced side effects compared to traditional fentanyl .
  • Inflammation Studies :
    • In vitro assays have shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX-1 and COX-2 inhibition ranged from 19.45 μM to 42.1 μM, indicating potential therapeutic applications beyond analgesia .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePrecursor for potent analgesics
Tert-butyl 4-(phenylamino)piperidine-1-carboxylateStructureSimilar analgesic properties
N-Phenethyl-4-piperidone-Used in synthesizing fentanyl and its analogues

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate?

  • Methodology : A multi-step synthesis is typical for such piperidine derivatives. Start with tert-butyl piperidine-1-carboxylate as the core, followed by selective functionalization at the 3-position. Introduce the 4-fluoroaniline moiety via nucleophilic substitution or reductive amination. For example, coupling 4-fluoroaniline with a brominated or activated piperidine intermediate under Buchwald-Hartwig conditions (palladium catalysts, ligands like Xantphos) may yield the target compound. Ensure Boc protection stability during reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF, THF) and temperature (80–120°C) to improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1^1H NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 1.4–3.5 ppm, aromatic protons from 4-fluorophenyl at δ 6.8–7.2 ppm) and 13^{13}C NMR for carbonyl (Boc group, ~155 ppm) and quaternary carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+^+: ~323.2 Da) and fragmentation patterns.
  • IR : Detect Boc C=O stretch (~1680–1720 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .

Q. What safety protocols are essential during synthesis and handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation : Perform reactions in a fume hood. Ensure access to eyewash stations and emergency showers.
  • Waste Disposal : Segregate halogenated and amine-containing waste, following institutional guidelines .

Advanced Research Questions

Q. How can conflicting solubility data in different solvents be resolved?

  • Analysis : Solubility discrepancies may arise from polymorphic forms or solvent purity. Characterize crystallinity via XRD and DSC. Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal conditions for biological assays.
  • Mitigation : Use co-solvents (e.g., 10% DMSO in PBS) or surfactants (e.g., Tween-80) for in vitro studies .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation via HPLC at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (blood).
  • Findings : Boc groups are hydrolytically labile in acidic conditions. If instability is observed, consider alternative protecting groups (e.g., Fmoc) or formulation as a salt .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Approach : Synthesize analogs with modified substituents (e.g., replacing 4-fluoro with Cl, CF3_3, or altering piperidine ring substituents). Test in vitro binding affinity (e.g., receptor assays) or enzymatic inhibition.
  • Case Study : highlights pyrimidine derivatives where trifluoromethyl groups enhanced target engagement. Apply similar logic to optimize potency .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Tools : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP (~3.2), bioavailability (Lipinski’s Rule of Five compliance), and CYP450 interactions. Molecular docking (AutoDock Vina) identifies potential binding poses with target proteins .

Data Contradictions and Troubleshooting

Q. How to address inconsistent biological activity across assay platforms?

  • Root Cause : Variability may stem from assay conditions (e.g., cell line differences, serum interference). Validate activity in orthogonal assays (e.g., SPR for binding vs. cell-based functional assays).
  • Resolution : Include positive controls (e.g., known inhibitors) and normalize data to internal standards .

Q. Why does NMR show unexpected peaks post-synthesis?

  • Diagnosis : Impurities could arise from incomplete Boc deprotection or side reactions (e.g., oxidation). Run 19^{19}F NMR to confirm fluorophenyl integrity.
  • Solution : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

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